2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. This compound is characterized by its complex structure, which includes an indolizine core, a 3-chlorophenyl group, a 4-fluorobenzoyl group, and an amino group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the 3-chlorophenyl and 4-fluorobenzoyl groups. The final step involves the addition of the amino group to complete the structure.
Preparation of Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyridine derivative.
Introduction of 3-Chlorophenyl Group: This step involves a substitution reaction where a 3-chlorophenyl group is introduced to the indolizine core using a chlorinated aromatic compound and a suitable catalyst.
Introduction of 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced through an acylation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.
Addition of Amino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3-chlorophenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide: Similar structure but with a 4-chlorobenzoyl group instead of a 4-fluorobenzoyl group.
2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: Similar structure but with a 4-methylbenzoyl group instead of a 4-fluorobenzoyl group.
2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide: Similar structure but with a 4-nitrobenzoyl group instead of a 4-fluorobenzoyl group.
Uniqueness
2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is unique due to the presence of the 4-fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-14-4-3-5-16(12-14)26-22(29)18-17-6-1-2-11-27(17)20(19(18)25)21(28)13-7-9-15(24)10-8-13/h1-12H,25H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIANZAWRZRMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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